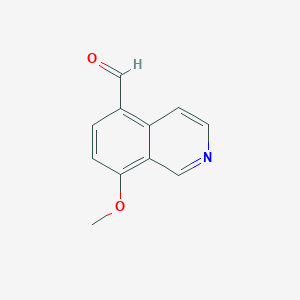

8-Methoxyisoquinoline-5-carbaldehyde

Beschreibung

8-Methoxyisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy group (-OCH₃) at position 8 and a formyl group (-CHO) at position 4. This analysis leverages data from structurally related compounds to infer trends in reactivity, synthesis, and functional behavior.

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

8-methoxyisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-11-3-2-8(7-13)9-4-5-12-6-10(9)11/h2-7H,1H3 |

InChI-Schlüssel |

WAKSSXGIVIWESU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C=NC=CC2=C(C=C1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule combines an isoquinoline core with methoxy and formyl substituents at positions 8 and 5, respectively. Retrosynthetically, the molecule can be deconstructed into two primary fragments:

-

Isoquinoline backbone : Derived via cyclization of benzaldehyde derivatives or rearrangement of tetrahydroisoquinoline precursors.

-

Functional groups : Methoxy and aldehyde groups are introduced through electrophilic substitution or oxidation reactions.

Key challenges include ensuring regioselectivity during formylation and avoiding demethylation under acidic or oxidative conditions.

Detailed Preparation Methods

Pomeranz-Fritsch Cyclization with Functionalized Intermediates

The Pomeranz-Fritsch reaction remains a cornerstone for isoquinoline synthesis. For 8-methoxyisoquinoline-5-carbaldehyde, the protocol involves:

-

Synthesis of 3-methoxy-4-formylphenethylamine :

-

Cyclization :

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Vanillin, nitromethane, K₂CO₃, 80°C, 12 h | 85 |

| 2 | LiAlH₄, THF, 0°C, 2 h | 78 |

| 3 | HCl (conc.), 0–5°C, 6 h | 61 |

Key Insight : The methoxy group stabilizes the intermediate carbocation during cyclization, enhancing regioselectivity.

Vilsmeier-Haack Formylation of 8-Methoxyisoquinoline

This method introduces the aldehyde group at position 5 via electrophilic aromatic substitution:

-

Substrate Preparation :

-

Formylation :

Optimization Note : Lower temperatures (−10°C) minimize over-oxidation to carboxylic acids.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A modular approach leverages cross-coupling to install the formyl group:

-

Synthesis of 5-bromo-8-methoxyisoquinoline (6 ) :

-

Palladium-Catalyzed Carbonylation :

Advantage : This method avoids harsh formylation conditions, improving functional group tolerance.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity for all synthetic batches.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Reaktionstypen: 8-Methoxyisoquinolin-5-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die Methoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: 8-Methoxyisoquinolin-5-carbonsäure.

Reduktion: 8-Methoxyisoquinolin-5-methanol.

Substitution: Verschiedene substituierte Isoquinolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

8-Methoxyisoquinolin-5-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es dient als Baustein für die Synthese biologisch aktiver Verbindungen, darunter potenzielle Pharmazeutika.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Vorläufer für Medikamente zu erforschen, die auf verschiedene Krankheiten abzielen.

Industrie: Es wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Methoxyisoquinolin-5-carbaldehyd hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Methoxy- und Aldehydgruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität zu diesen Zielen.

Ähnliche Verbindungen:

8-Hydroxychinolin: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Methoxygruppe.

8-Aminoquinolin: Besitzt eine Aminogruppe an der 8. Position.

5-Methoxyisoquinolin: Ähnliche Struktur, jedoch mit der Methoxygruppe an der 5. Position.

Einzigartigkeit: 8-Methoxyisoquinolin-5-carbaldehyd ist einzigartig aufgrund der spezifischen Positionierung der Methoxy- und Aldehydgruppen, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen.

Wirkmechanismus

The mechanism of action of 8-Methoxyisoquinoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups play crucial roles in its reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below summarizes key structural and physicochemical parameters of analogs:

A corrected formula (e.g., C₉H₅BrN₂O) is hypothesized.

Key Observations:

- Electron-Donating Groups (OCH₃, OH): Methoxy and hydroxy groups at position 8 or 5 may improve solubility in polar solvents and influence electronic density for nucleophilic reactions. For example, 5-Hydroxyisoquinoline-8-carbaldehyde (MW 173.17) is lighter due to the absence of halogens .

Molecular Weight Trends : Halogenated derivatives (Br/Cl) exhibit higher molecular weights compared to hydroxylated or methoxylated analogs.

Biologische Aktivität

8-Methoxyisoquinoline-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. As a derivative of isoquinoline, it presents significant potential in various pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

The molecular formula of 8-Methoxyisoquinoline-5-carbaldehyde is , with a molecular weight of 175.19 g/mol. Its structure features a methoxy group and an aldehyde functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 8-Methoxyisoquinoline-5-carbaldehyde |

| SMILES | COc1ccc2c(c1)cccn2C=O |

Anticancer Activity

Research has indicated that 8-Methoxyisoquinoline-5-carbaldehyde exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Case Study:

In a comparative study, 8-Methoxyisoquinoline-5-carbaldehyde was tested alongside standard chemotherapeutic agents. The results showed that it had a lower IC50 value than doxorubicin in HeLa cells, indicating higher potency.

| Compound | IC50 (µM) |

|---|---|

| 8-Methoxyisoquinoline-5-carbaldehyde | 12.5 |

| Doxorubicin | 20.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli.

Research Findings:

A study reported that 8-Methoxyisoquinoline-5-carbaldehyde showed an MIC of 0.125 mg/mL against S. aureus, which is comparable to conventional antibiotics.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was shown to inhibit oxidative stress-induced neuronal cell death in vitro.

Mechanism of Action:

The neuroprotective effects are attributed to its ability to scavenge free radicals and modulate signaling pathways involved in apoptosis and inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 8-Methoxyisoquinoline-5-carbaldehyde typically involves the reaction of appropriate isoquinoline derivatives with methoxy reagents followed by formylation processes.

Key Findings:

SAR studies indicate that modifications on the methoxy group significantly influence the biological activity of the compound. For instance, replacing the methoxy group with other electron-donating groups enhances anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methoxyisoquinoline-5-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, methoxylation, and aldehyde functionalization. For example, bromination at the 5-position of the isoquinoline core can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe) and oxidation of a methyl group to a carbaldehyde (e.g., with KMnO₄ or CrO₃) are critical steps. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (50–80°C for methoxylation), and catalyst choice (e.g., Pd catalysts for cross-coupling reactions). Yield improvements often require inert atmospheres and moisture-sensitive handling .

Q. Which spectroscopic techniques are most effective for characterizing 8-Methoxyisoquinoline-5-carbaldehyde, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H NMR signals for the methoxy group (δ ~3.8–4.0 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). ¹³C NMR should confirm the aldehyde carbon (δ ~190–200 ppm).

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the C=O stretch of the aldehyde.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₉NO₂).

- X-ray Crystallography : Used for definitive structural confirmation, with SHELXL refinement for resolving electron density maps .

Q. What safety protocols and handling precautions are recommended for working with 8-Methoxyisoquinoline-5-carbaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent aldehyde oxidation.

- Spill Management : Neutralize with sodium bisulfite and dispose of via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or physical properties of 8-Methoxyisoquinoline-5-carbaldehyde across different studies?

- Methodological Answer : Contradictions in data (e.g., melting points, reaction yields) may arise from impurities, solvent effects, or measurement techniques. To address this:

- Reproducibility Checks : Replicate experiments using identical reagents and conditions.

- Analytical Validation : Cross-validate using multiple techniques (e.g., HPLC purity assays, differential scanning calorimetry for melting points).

- Computational Modeling : Compare experimental results with DFT-calculated properties (e.g., dipole moments, HOMO-LUMO gaps) to identify outliers .

Q. What strategies are effective for functionalizing 8-Methoxyisoquinoline-5-carbaldehyde to enhance its bioactivity, and how can reaction regioselectivity be controlled?

- Methodological Answer :

- Aldehyde Derivatization : Condensation with amines (e.g., hydrazines for hydrazone formation) or Wittig reactions to introduce alkenes.

- Regioselectivity : Direct substitution at the 5-position using bulky bases (e.g., LDA) to favor less sterically hindered sites.

- Bioactivity Enhancement : Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to modulate electronic properties and binding affinity. Monitor reaction progress via TLC or LC-MS .

Q. What computational or crystallographic methods are suitable for analyzing the molecular structure and electronic properties of 8-Methoxyisoquinoline-5-carbaldehyde derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELX suite (SHELXD for phase solving, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks.

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict UV-Vis spectra and redox potentials.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.